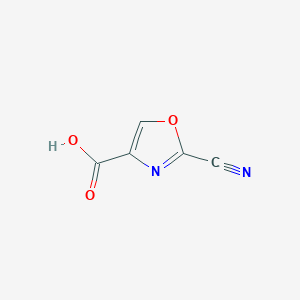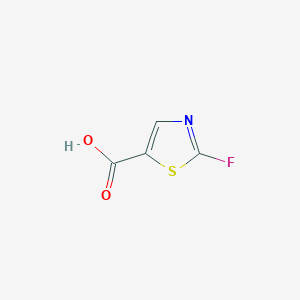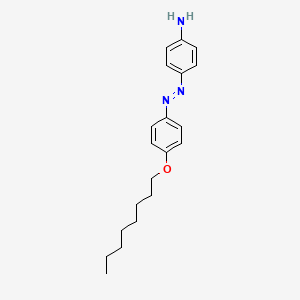
2-Aminoquinoline-6-carbonitrile
Overview
Description
2-Aminoquinoline-6-carbonitrile is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and organic chemistry. The presence of an amino group at the second position and a carbonitrile group at the sixth position of the quinoline ring makes this compound unique and versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoquinoline-6-carbonitrile can be achieved through several methods:
Microwave-Assisted Synthesis: This method involves the reaction of aniline derivatives with acetaldehyde under microwave irradiation without any solvent.
Photocatalytic Synthesis: Utilizing nanostructured titanium dioxide as a photocatalyst, benzaldehyde, methyl cyanoacetate, and aromatic amines can be reacted under solvent-free conditions and microwave irradiation to produce carbonitrile quinoline derivatives.
Industrial Production Methods
Industrial production methods for this compound often involve eco-friendly and sustainable approaches. These methods include:
Green Chemistry Approaches: Using recyclable catalysts, one-pot reactions, and solvent-free conditions to minimize environmental impact.
Microwave and Ultrasound Promoted Synthesis: These methods enhance reaction rates and yields while reducing energy consumption and waste production.
Chemical Reactions Analysis
Types of Reactions
2-Aminoquinoline-6-carbonitrile undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Titanium dioxide, hydrochloric acid.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-Aminoquinoline-6-carbonitrile has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of optoelectronic devices and nonlinear optical materials.
Mechanism of Action
The mechanism of action of 2-Aminoquinoline-6-carbonitrile involves its interaction with various molecular targets and pathways:
Antimalarial Activity: The compound interferes with the electron transport chain in the parasite’s mitochondria, leading to the generation of reactive oxygen species and subsequent parasite death.
Antimicrobial Activity: It inhibits the synthesis of nucleic acids and proteins in microbial cells, leading to cell death.
Comparison with Similar Compounds
2-Aminoquinoline-6-carbonitrile can be compared with other quinoline derivatives:
Chloroquine: A well-known antimalarial agent with a similar quinoline structure but different functional groups.
Primaquine: Another antimalarial compound with an aminoquinoline structure, used for preventing malaria relapse.
Amodiaquine: A quinoline derivative with both antimalarial and anti-inflammatory properties.
Uniqueness
This compound is unique due to its specific functional groups, which allow for diverse chemical reactions and applications in various fields.
List of Similar Compounds
- Chloroquine
- Primaquine
- Amodiaquine
- Mefloquine
- Tafenoquine
Properties
IUPAC Name |
2-aminoquinoline-6-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-6-7-1-3-9-8(5-7)2-4-10(12)13-9/h1-5H,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLZVIJVNHFZRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)N)C=C1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![4-[3-fluoro-4-(4-propylphenyl)phenyl]benzonitrile](/img/structure/B3215887.png)
